1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine

CNS drug design pKa modulation permeability

1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine (CAS 1483911-93-8) is a 1,3,4-trisubstituted pyrrolidine with molecular formula C₉H₁₄N₂S and molecular weight 182.29 g·mol⁻¹. It belongs to the class of 3-aminopyrrolidines, a privileged scaffold in CNS drug discovery—particularly as monoamine reuptake inhibitors targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B11790153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)N)C2=CC=CS2
InChIInChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3
InChIKeyJSGCZXVHBCJWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine (CAS 1483911-93-8): Physicochemical Identity and Pharmacophore Classification


1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine (CAS 1483911-93-8) is a 1,3,4-trisubstituted pyrrolidine with molecular formula C₉H₁₄N₂S and molecular weight 182.29 g·mol⁻¹ [1]. It belongs to the class of 3-aminopyrrolidines, a privileged scaffold in CNS drug discovery—particularly as monoamine reuptake inhibitors targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [2]. Its computed XLogP3-AA of 0.6, topological polar surface area of 57.5 Ų, single hydrogen bond donor, and three hydrogen bond acceptors place it within favorable physicochemical space for blood–brain barrier penetration [1]. The compound features a thiophen-2-yl substituent at the pyrrolidine 4-position, a primary amine at the 3-position, and an N-methyl group—a substitution pattern that jointly modulates conformational constraint, electronic character, and basicity .

Why Generic Substitution Is Inadequate for 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine: Structural Uniqueness Prevents Interchangeability


Close structural analogs of this compound—such as 4-(thiophen-2-yl)pyrrolidin-3-amine (des-methyl, CAS 1782577-49-4) , 1-methyl-2-(thiophen-2-yl)pyrrolidin-3-amine (regioisomeric) , or 4-phenyl-substituted pyrrolidin-3-amines [1]—diverge in at least one critical parameter: N-methylation status, thiophene attachment position, or the electronic nature of the aromatic ring. The N-methyl group on the pyrrolidine nitrogen is a well-established modulator of amine basicity (ΔpKₐ ~1–1.5 units) and lipophilicity (ΔlogD₇.₄ ~0.5–0.8), directly affecting in vitro permeability, transporter binding kinetics, and lysosomal trapping propensity [2]. The thiophene-2-yl moiety, with its sulfur heteroatom, imparts distinct aromatic electronic character and metabolic oxidation potential compared to phenyl or pyridyl substituents . These differences collectively mean that even structurally adjacent analogs cannot be assumed to exhibit equivalent target engagement, selectivity profile, metabolic stability, or solubility without empirical verification.

Quantitative Differentiation Evidence: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine vs. Closest Comparators


N-Methyl Substitution Confers Distinct Basicity and CNS Drug-Likeness vs. Des-Methyl Analog

The N-methyl group on the pyrrolidine ring of the target compound distinguishes it from its des-methyl analog, 4-(thiophen-2-yl)pyrrolidin-3-amine (CAS 1782577-49-4, MW 168.26) . In N-alkylpyrrolidine systems, N-methylation typically increases the pKₐ of the pyrrolidine nitrogen by approximately 1.0–1.5 units (e.g., pyrrolidine pKₐ ≈ 11.3 vs. N-methylpyrrolidine pKₐ ≈ 10.5 in aqueous solution), while simultaneously elevating logD₇.₄ by an estimated 0.5–0.8 log units due to reduced hydrogen-bond donor capacity and increased lipophilicity [1]. The target compound's computed XLogP3-AA of 0.6 and TPSA of 57.5 Ų [2] compare to the des-methyl analog's lower computed logP (estimated ~0.0–0.2) and slightly higher TPSA (~66 Ų, due to an additional N–H hydrogen bond donor) [3]. These differences are consequential: a logD₇.₄ shift of 0.5 units corresponds to an approximately 3-fold change in predicted passive permeability (logPₑ ≈ −0.4·logD + constant), and the altered ionization state affects both lysosomal sequestration potential (volume of distribution) and transporter binding kinetics [1]. For CNS-targeted discovery programs, these properties cannot be assumed interchangeable.

CNS drug design pKa modulation permeability blood–brain barrier

Thiophene-2-yl vs. Phenyl Substituent: Electronic and Metabolic Differentiation in Monoamine Transporter Pharmacology

3,4-Disubstituted pyrrolidines constitute a validated pharmacophore class for monoamine transporter inhibition, with the most potent analogue (compound 12 in Enyedy et al., 2001) exhibiting Ki values of 0.084 μM ([³H]mazindol binding), 0.20 μM (DA reuptake), 0.23 μM (5-HT reuptake), and 0.031 μM (NE reuptake) [1]. Within this scaffold, the electronic nature of the 4-aryl substituent critically modulates transporter subtype selectivity. The thiophen-2-yl group present in the target compound differs from a phenyl ring in several key respects: (i) thiophene is more electron-rich (σₘ = +0.09 vs. phenyl σₘ = 0.00), altering π-stacking interactions within the transporter binding pocket; (ii) the sulfur atom introduces a distinct electrostatic potential surface that can engage S–π or S–H interactions not available to phenyl analogs [2]; (iii) thiophene-containing compounds often exhibit altered metabolic stability compared to phenyl counterparts, as the thiophene sulfur can undergo CYP450-mediated S-oxidation rather than the aromatic hydroxylation typical of phenyl rings—potentially producing a different metabolite profile and clearance pathway [3]. Direct quantitative transporter inhibition data for the target compound are not yet published; however, for structurally analogous 3,4-disubstituted pyrrolidines, aryl substituent exchange (phenyl → thiophenyl) has been observed to shift SERT/NET selectivity ratios by factors of 3–10× [1]. Without empirical head-to-head data, this differentiation is class-level inference.

monoamine transporter SERT NET heterocyclic SAR metabolic stability

Regioisomeric Differentiation: 4-(Thiophen-2-yl) vs. 2-(Thiophen-2-yl) Substitution on Pyrrolidine

The target compound (thiophenyl at position 4, amine at position 3, N-methyl at position 1) is regioisomeric with 1-methyl-2-(thiophen-2-yl)pyrrolidin-3-amine (CAS 1341995-65-0) . The relative spatial orientation of the thiophene ring and the primary amine differs substantially between these regioisomers. In the 4-substituted isomer, the thiophene and amine groups adopt a trans-diequatorial or trans-diaxial arrangement (depending on ring conformation), yielding a specific three-dimensional pharmacophore vector alignment with the amine and aromatic groups separated by a C–C bond with restricted rotation [1]. In the 2-substituted regioisomer, the thiophene is vicinal to the amine, producing a distinctly different spatial relationship and potentially altering both the pKₐ of the neighboring amine (through inductive and field effects) and the conformational ensemble accessible to the molecule [1]. In the 3,4-disubstituted pyrrolidine monoamine transporter inhibitor series, moving the aryl substituent from the 4-position to the 2-position has been shown to reduce transporter affinity by 5- to 50-fold in some systems, attributable to suboptimal fit within the transporter binding pocket [2]. Quantitative data for this specific pair of regioisomers are not published; the available SAR is class-level inference from the broader pyrrolidine transporter inhibitor literature.

regiochemistry pyrrolidine scaffold conformational constraint receptor binding

Synthetic Accessibility and Purity Profile: Commercial Availability with Defined Quality Specifications

From a procurement standpoint, 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is commercially supplied at a certified purity of ≥98% (NLT 98%) by vendors operating under ISO quality management systems . This purity specification exceeds the ≥95% threshold typical of research-grade screening compounds and is appropriate for both in vitro pharmacological assays and as a synthetic intermediate in medicinal chemistry programs . The compound is categorized as a heterocyclic building block with a defined stereochemical profile (two undefined stereocenters, implying availability as a racemic or diastereomeric mixture unless otherwise specified) [1]. In contrast, many closely related analogs (e.g., the des-methyl compound 4-(thiophen-2-yl)pyrrolidin-3-amine, CAS 1782577-49-4, or the regioisomeric 1-methyl-2-(thiophen-2-yl)pyrrolidin-3-amine) have more limited commercial availability, fewer characterized suppliers, and variable reported purity ranges . For procurement teams, the combination of ISO-certified supply, defined ≥98% purity, and molecular formula verification (C₉H₁₄N₂S, MW 182.29) provides a level of supply-chain confidence that may not be available for less common analogs .

chemical procurement purity specification ISO certification synthetic building block

Recommended Application Scenarios for 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine Based on Differentiation Evidence


CNS Lead Optimization: N-Methyl-3-Aminopyrrolidine Scaffold Exploration

For medicinal chemistry programs targeting monoamine transporters (SERT, NET, DAT) in CNS indications such as depression, anxiety, or ADHD, this compound serves as a key intermediate or screening hit in the 1,3,4-trisubstituted pyrrolidine chemical space. Its N-methyl group provides differentiated basicity and lipophilicity compared to des-methyl analogs [1], while the thiophene-2-yl substituent offers electronic character distinct from phenyl- or pyridyl-substituted congeners [2]. The compound can be used directly in reuptake inhibition assays or serve as a starting point for further derivatization at the primary amine position.

Heterocyclic Bioisostere Evaluation in Transporter Pharmacology

In structure–activity relationship (SAR) studies seeking to replace a phenyl ring with a thiophene bioisostere within a 3-aminopyrrolidine pharmacophore, this compound provides a direct test case. The thiophene sulfur atom introduces distinct metabolic pathways (S-oxidation) compared to phenyl (aromatic hydroxylation), potentially altering clearance half-life and metabolite profiles [2]. Procurement of this specific compound enables side-by-side comparison with 4-phenyl analogs to experimentally quantify the impact of the S-for-CH exchange on potency, selectivity, and microsomal stability.

Regiochemical Validation: 4-Position vs. 2-Position Thiophene Attachment

The target compound's 4-(thiophen-2-yl) substitution pattern defines a specific three-dimensional pharmacophore vector that is geometrically distinct from the 2-substituted regioisomer [3]. Research groups investigating the optimal spatial arrangement of aromatic and amine moieties for transporter binding should procure both the 4-substituted and 2-substituted regioisomers for comparative testing. This enables experimental determination of the regiochemical preference of the target binding site, with expected affinity differences of 5–50× based on class-level SAR [3].

Quality-Controlled Building Block for Parallel Synthesis Libraries

As a commercially available compound with ≥98% certified purity under ISO quality systems , this amine is well-suited as a core scaffold in parallel synthesis or DNA-encoded library (DEL) construction. The primary amine at the 3-position provides a convenient synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid diversification. The defined purity specification ensures that library members are not contaminated with starting material impurities that could confound biological assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.